Biguanidine, dinitrate

Description

Contextualization within the Broader Family of Biguanide (B1667054) Salts

Biguanides are nitrogen-rich compounds that are highly basic and typically exist as salts, most commonly with hydrochloride. nih.gov They are polar and hydrophilic, leading to high solubility in aqueous solutions. cdnsciencepub.comscholaris.ca The biguanide structure itself is a conjugated system featuring two guanidine (B92328) moieties fused together. nih.gov This structural feature allows for extensive resonance, contributing to the high basicity of these compounds. scholaris.ca

Significance of the Biguanidinium Cations in Chemical Systems

The biguanidinium cation, the protonated form of biguanide, is a highly stable species in aqueous solution due to significant resonance stabilization of the positive charge. wikipedia.org This cation is characterized by a planar, symmetric structure with three amino groups bonded to a central carbon atom. wikipedia.org The high basicity of biguanides means they readily protonate to form this stable cation. scholaris.ca

The biguanidinium cation's ability to form multiple hydrogen bonds is a key aspect of its chemical significance. cdnsciencepub.com These hydrogen bonding interactions play a crucial role in the formation of extended networks in the solid state, influencing the crystal structure of its salts. cdnsciencepub.comresearchgate.net In the case of biguanidine (B15175387) dinitrate, the interaction between the biguanidinium cation and the nitrate (B79036) anions is primarily through N—H⋯O hydrogen bonds, forming a three-dimensional network. researchgate.net This capacity for strong and directional interactions makes the biguanidinium cation a valuable component in the design of supramolecular assemblies and functional materials. cdnsciencepub.com Furthermore, the strong basicity and resonance of bi-guanidinium cations contribute to good membrane properties and have been explored in applications like anion exchange membranes for fuel cells. rsc.orgresearchgate.net

Overview of Research Trajectories for Nitrogen-Rich Ionic Compounds

Nitrogen-rich compounds are a major focus of research in materials science, particularly for the development of energetic materials. nih.govmdpi.com The high nitrogen content often correlates with a high positive enthalpy of formation, which is a desirable characteristic for explosives and propellants. mdpi.com The inclusion of nitro groups, as in biguanidine dinitrate, can further enhance the oxygen balance and detonation performance of these materials. mdpi.com

Research in this area is driven by the need for energetic materials with improved performance and, crucially, lower sensitivity to stimuli such as impact and friction. ontosight.aidtic.mil Ionic compounds, such as biguanidinium salts, are being investigated as a promising route to achieve this balance. The ionic nature of these compounds can lead to increased stability compared to their neutral, covalently bonded counterparts. ontosight.ai

The exploration of nitrogen-rich ionic compounds extends beyond energetic materials to the development of novel functional materials. For instance, nitrogen-rich ionic covalent organic frameworks are being studied for applications such as iodine adsorption. acs.org The research trajectory for compounds like biguanidine dinitrate is therefore situated at the intersection of energetic materials science and the broader field of advanced functional materials, where the unique combination of a nitrogen-rich cation and an oxidizing anion offers a platform for designing materials with tailored properties. ontosight.aiacs.org

| Property | Value |

| Molecular Formula | C2H8N8O6 |

| Molecular Weight | 240.135 g/mol |

| Boiling Point | 202.6ºC at 760 mmHg |

| Flash Point | 76.3ºC |

| Exact Mass | 240.05700 |

| PSA | 256.56000 |

| LogP | 1.17660 |

| Physicochemical Properties of Biguanidine, dinitrate. chemsrc.com |

Structure

2D Structure

Properties

CAS No. |

6272-66-8 |

|---|---|

Molecular Formula |

C2H8N8O6 |

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(1E)-1-carbamimidoyliminoguanidine;nitric acid |

InChI |

InChI=1S/C2H6N6.2HNO3/c3-1(4)7-8-2(5)6;2*2-1(3)4/h(H3,3,4)(H3,5,6);2*(H,2,3,4)/b8-7+;; |

InChI Key |

NVHCSDCBMDLGDG-MIIBGCIDSA-N |

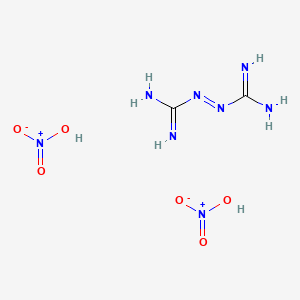

Isomeric SMILES |

C(=N)(N)/N=N/C(=N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Canonical SMILES |

C(=N)(N)N=NC(=N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Historical and Foundational Perspectives on Biguanide Chemistry Leading to Dinitrate Salts

Early Syntheses and Structural Postulations of Biguanide (B1667054)

The first synthesis of the parent compound, biguanide, was achieved by Bernhard Rathke in 1879. wikipedia.orgresearchgate.netnih.gov This pioneering work involved the coupling reaction of guanidine (B92328) with cyanamide, which produced the desired compound, albeit in very low yields. nih.govsemanticscholar.org Shortly thereafter, an improved synthetic route was reported by R. Herth, who utilized the condensation of cyanoguanidine (dicyandiamide) with an ammoniacal solution of cupric sulfate (B86663) in a sealed tube at elevated temperatures (110 °C). nih.gov Another early method involved the reaction of dicyandiamide (B1669379) directly with ammonia (B1221849). wikipedia.org

From these initial syntheses, the foundational structural postulation emerged: biguanide was understood to be an organic compound composed of two guanidine units linked by a common nitrogen atom. nih.govscholaris.ca This basic framework, represented by the chemical formula HN(C(NH)NH2)2, served as the starting point for all subsequent structural and chemical investigations. wikipedia.org

| Researcher(s) | Year | Reactants | Key Conditions | Reference |

|---|---|---|---|---|

| Bernhard Rathke | 1879 | Guanidine, Cyanamide | Coupling reaction | researchgate.netnih.gov |

| R. Herth | Shortly after 1879 | Cyanoguanidine, Ammoniacal Cupric Sulfate | Sealed tube, 110 °C | nih.gov |

| Not Specified | Early Method | Dicyandiamide, Ammonia | Pinner-type process | wikipedia.org |

Evolution of Understanding Regarding Biguanide Core Structure and Tautomerism

For many years, the precise tautomeric form and electron distribution within the biguanide core were subjects of debate. Historically, the structure was often depicted in a manner analogous to diketones, a representation that led to misunderstandings of the compound's properties and reactivity. researchgate.net

A significant clarification came in 1977 when S. Ernst and colleagues conducted an X-ray diffraction study. researchgate.net Their work provided definitive proof that the solid-state structure of biguanide does not possess a hydrogen atom on the central, bridging nitrogen atom (position 3). This finding was later corroborated by quantum chemical geometry optimization studies. researchgate.net The predominant and most stable tautomer is now understood to feature a conjugated -C=N-C=N- system, with stability conferred by the formation of an intramolecular hydrogen bond. scholaris.caresearchgate.net This corrected representation remains crucial for accurately explaining the chemical behavior of biguanides. researchgate.net

Further studies using X-ray diffraction (XRD) and density functional theory (DFT) have elaborated on this structural understanding. scholaris.ca

Tautomer A : This is the most stable form for neutral biguanide and its hydrochloride salts. It lacks a hydrogen on the central nitrogen, allowing for an intramolecular hydrogen bond that enhances stability. scholaris.ca

Tautomer B : When biguanides chelate with protons or metal cations, a different tautomer is favored. In this form, the strong interaction between the imino groups and the cation leads to the formation of a stable six-membered ring. scholaris.ca

While the two guanidine units within the molecule are nearly planar, XRD studies have revealed a dihedral angle of approximately 15° between them. scholaris.ca

| Structural Feature | Historical Postulation | Modern Understanding (Post-1977) | Supporting Evidence |

|---|---|---|---|

| Hydrogen on Bridging Nitrogen | Often incorrectly depicted as present | Proven to be absent in the stable form | X-ray Diffraction, DFT Studies scholaris.caresearchgate.net |

| Core System | Analogous to diketones | Conjugated -C=N-C=N- system | Spectroscopic and Crystallographic Data researchgate.net |

| Dominant Tautomer (Neutral/HCl Salt) | Not clearly defined | Tautomer A (stabilized by intramolecular H-bond) | XRD, DFT Studies scholaris.ca |

| Dominant Tautomer (Chelated) | Not applicable | Tautomer B (forms a six-membered ring with cations) | XRD Data scholaris.ca |

Emergence of Biguanide Salts in Chemical Investigations

The biguanide molecule is characterized by its strong basicity, a property derived from the electron-rich π-conjugated system and the high affinity of its imino groups for protons. researchgate.netscholaris.ca This inherent basicity means that biguanides readily react with acids to form stable salts. The investigation of these salts has been a cornerstone of biguanide chemistry.

The synthesis of biguanide salts is often achieved through methods similar to those for the parent compound. A widely used approach for preparing substituted biguanides involves the reaction of an appropriate primary amine salt with cyanoguanidine. arkat-usa.org For instance, 1-arylbiguanide monohydrochloride salts can be synthesized by reacting anilinium chlorides with dicyandiamide. researchgate.net

The formation of nitrate (B79036) salts has also been documented. In the synthesis of guanidine nitrate from dicyandiamide and ammonium (B1175870) nitrate, biguanide mononitrate is formed as a key intermediate. orgsyn.org The strong basicity of this intermediate is notable, as it can react with the starting ammonium nitrate. orgsyn.org A similar mechanism, where a substituted biguanide nitrate acts as an intermediate, is observed in the preparation of substituted guanidine nitrates from amine nitrates and dicyandiamide. cdnsciencepub.com

Given that biguanides are strong bases capable of forming stable salts, and that dihydrochloride salts have been synthesized, the formation of a dinitrate salt via double protonation of the biguanide base is chemically consistent. scholaris.caacs.org This would involve the reaction of one molecule of biguanide with two equivalents of nitric acid, leading to the formation of biguanidine (B15175387) dinitrate.

Structural Elucidation, Electronic Structure, and Intermolecular Interactions of Biguanidine, Dinitrate

Advanced Crystallographic Investigations of Biguanidinium Dinitrate and Related Saltsresearchgate.netcore.ac.uk

Crystallographic studies are fundamental in determining the three-dimensional arrangement of atoms in a solid state. For biguanidinium dinitrate and its analogs, these investigations provide precise data on molecular geometry, conformation, and the intricate network of non-covalent interactions that govern its crystal lattice.

Determination of Molecular Geometry and Conformationresearchgate.netumich.eduwikipedia.orgdrugdesign.org

X-ray crystallographic analysis confirms that in the solid state, the compound exists as biguanidinium(1+) nitrate (B79036). The biguanidinium cation is monoprotonated, and spectroscopic and structural studies have verified that it predominantly exists in a tautomeric form where the bridging nitrogen atom is not protonated. umich.edu A key feature of the biguanidinium monocation is the significant delocalization of charge, evidenced by its mesomeric nature. researchgate.net The carbon-nitrogen bond lengths within the N-C-N-C-N backbone are found to be approximately equal, with an average length of about 1.33 Å, which is intermediate between a typical C-N single bond and C=N double bond. researchgate.net This equalization of bond lengths points to a delocalized π-electron system across the core structure. researchgate.net The cation generally adopts a roughly planar conformation. researchgate.net

Table 1: Typical Bond Lengths in the Biguanidinium Cation This table is illustrative, based on typical values found in related structures, as precise values for the dinitrate were not available in the provided search results.

| Bond | Typical Length (Å) | Reference |

| C-N (average) | ~1.33 | researchgate.net |

Analysis of Hydrogen Bonding Networks in Solid Stateresearchgate.netresearchgate.netnih.gov

The crystal structure of biguanidinium nitrate is heavily influenced by an extensive network of hydrogen bonds. researchgate.netresearchgate.net The biguanidinium cation, with its multiple N-H groups, acts as an effective hydrogen bond donor, while the nitrate anion and other biguanidinium cations serve as acceptors. A common structural feature in biguanidinium salts is the formation of cation pairs, where two biguanidinium(1+) cations are linked by intermolecular N–H⋯N hydrogen bonds. researchgate.netresearchgate.net These pairs, despite the coulombic repulsion between them, create stable dimeric motifs. researchgate.net

Furthermore, strong N–H⋯O hydrogen bonds are formed between the N-H groups of the cation and the oxygen atoms of the nitrate anions. nih.gov This network of N–H⋯N and N–H⋯O interactions links the ionic components into a robust three-dimensional structure. researchgate.net In some related bis(biguanidinium) structures, these hydrogen bonds organize the molecules into well-defined patterns such as continuous ribbons or tapes. researchgate.net

Cation-Anion Interactions and Crystal Packing Motifsresearchgate.netresearchgate.netmdpi.comfrontiersin.org

The solid-state structure of biguanidinium dinitrate is a result of the interplay between strong hydrogen bonds and electrostatic cation-anion interactions. The packing arrangement often involves the formation of layers or more complex three-dimensional networks. researchgate.net In the crystal structure of biguanidinium hydrogen succinate, a related salt, the packing is characterized by the formation of distinct cationic and anionic layers that are interconnected by N–H⋯O hydrogen bonds. researchgate.net

Computational Chemistry and Theoretical Analysis of Electronic Structureresearchgate.netcore.ac.ukupce.cz

Computational methods, particularly Density Functional Theory (DFT) and ab initio molecular orbital studies, provide deep insights into the electronic properties that cannot be directly observed through crystallography. These techniques are crucial for understanding the stability of different protonated forms and the nature of electron delocalization.

Density Functional Theory (DFT) Calculations on Protonation States and Stabilityresearchgate.netjst.go.jpmdpi.comwikipedia.org

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and stability of molecules. wikipedia.org For biguanides, DFT calculations have been employed to estimate the acid dissociation constants (pKa) and to determine the most stable structures of the neutral and protonated forms. researchgate.net These studies confirm the extreme basicity of biguanides, with calculations showing that the mono-protonated forms are the predominant species over a very broad pH range. researchgate.net

DFT calculations, often using functionals like B3LYP, can accurately model the different possible tautomers (protomers) of the protonated biguanide (B1667054). researchgate.netrsc.org By calculating the energies of these different isomers, researchers can identify the most stable protonation site. For instance, in related biguanide drugs, the most stable monoprotonated tautomer has been identified through DFT calculations that include the stabilizing effect of explicit water molecules in the first solvation sphere. researchgate.net

Ab Initio Molecular Orbital Studies of Electron Delocalizationresearchgate.netresearchgate.netdtic.milwikipedia.org

Ab initio molecular orbital methods are used to study the electronic structure of molecules from first principles, without empirical parameters. dtic.mil These studies have been instrumental in characterizing the electron delocalization within the biguanidine (B15175387) framework. The near-equal C-N bond lengths observed in crystallography are explained by a delocalized π-system extending over the N-C-N-C-N backbone. researchgate.net

Natural Population Analysis (NPA), an ab initio technique, reveals a strong redistribution of π-electron density in aminoguanidines relative to the parent guanidine (B92328), indicating significant electron delocalization. researchgate.net Upon protonation, this delocalization becomes even more pronounced, allowing the positive charge to be distributed over several atoms, which contributes significantly to the stability of the biguanidinium cation. researchgate.net This delocalization is a key feature of the guanidinium (B1211019) group and is enhanced in the extended biguanidinium system. researchgate.net

Charge Distribution and Electrostatic Potential Mapping

Theoretical calculations and experimental charge density studies on similar ionic compounds, such as biguanidinium dinitramide, provide a strong basis for understanding the electronic landscape of biguanidine dinitrate. acs.orgacs.org The positive charge in the biguanidinium cation is not localized on any single atom but is delocalized across the N-C-N backbone due to resonance. This delocalization contributes to the stability of the cation. Methods like Mulliken and Hirshfeld charge analysis are commonly used to quantify the partial atomic charges. researchgate.netresearchgate.netlibretexts.org These analyses consistently show that the hydrogen atoms of the amino (-NH₂) and imino (=NH) groups bear a partial positive charge, while the nitrogen atoms are also electron-deficient, though to a lesser extent due to their higher electronegativity. The carbon atoms within the backbone carry a partial positive charge, reflecting the electron-withdrawing nature of the surrounding nitrogen atoms.

The electrostatic potential (ESP) map visualizes the charge distribution from the perspective of an approaching charge. For the biguanidinium cation, the ESP is most positive around the hydrogen atoms of the terminal amino groups, making these sites susceptible to nucleophilic attack and prime candidates for forming strong hydrogen bonds. researchgate.net Conversely, the nitrate anion features a delocalized negative charge primarily distributed across the three oxygen atoms, with the central nitrogen atom being relatively electron-poor. The ESP map for the nitrate ion shows a region of strong negative potential surrounding the oxygen atoms.

The primary intermolecular interactions in the crystal lattice of biguanidinium salts are strong N-H···O hydrogen bonds between the hydrogen-bond donors of the cation (the N-H groups) and the oxygen atoms of the nitrate anions, which act as acceptors. acs.orgsemanticscholar.orgresearchgate.net These extensive hydrogen-bonding networks are crucial in defining the three-dimensional crystal structure and contribute significantly to the stability of the solid-state compound.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of Biguanidine, dinitrate. Each method provides a unique fingerprint based on the interaction of the molecule with electromagnetic radiation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds. pdx.edunih.gov The spectra for biguanidine dinitrate are characterized by the distinct vibrations of the biguanidinium cation and the nitrate anion.

The biguanidinium cation exhibits several characteristic bands. N-H stretching vibrations from the amino and imino groups are prominent and typically appear in the high-frequency region of the spectrum, generally between 3100 and 3400 cm⁻¹. C=N stretching vibrations, indicative of the delocalized double bonds in the backbone, are expected around 1600-1680 cm⁻¹. Bending modes for N-H and deformation modes for the N-C-N skeleton occur at lower frequencies.

The nitrate anion [NO₃]⁻, having D₃h symmetry, has four fundamental vibrational modes, of which three are typically observed in IR and Raman spectra. The most intense absorption in the IR spectrum is the asymmetric stretching mode (ν₃), which appears as a strong, broad band in the range of 1350–1380 cm⁻¹. researchgate.netcore.ac.uk The symmetric stretching mode (ν₁) is inactive in the IR spectrum of a free ion but can become weakly active in a crystal lattice and appears as a sharp, strong peak in the Raman spectrum around 1050 cm⁻¹. researchgate.net The in-plane bending mode (ν₄) is observed around 720 cm⁻¹, while the out-of-plane bending mode (ν₂) is found near 830 cm⁻¹. core.ac.uk

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | -NH₂, =NH | 3100 - 3400 | IR, Raman |

| C=N Stretch | N=C-N | 1600 - 1680 | IR, Raman |

| N-H Bend | -NH₂, =NH | 1550 - 1650 | IR |

| Asymmetric Stretch (ν₃) | NO₃⁻ | 1350 - 1380 | IR (Strong) |

| Symmetric Stretch (ν₁) | NO₃⁻ | ~1050 | Raman (Strong) |

| Out-of-Plane Bend (ν₂) | NO₃⁻ | ~830 | IR |

| In-Plane Bend (ν₄) | NO₃⁻ | ~720 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. rsc.org

¹H NMR: In the proton NMR spectrum, the hydrogen atoms attached to nitrogen in the biguanidinium cation are expected to be the most prominent signals. Due to proton exchange and coupling to quadrupolar nitrogen atoms, these signals are typically broad. They are anticipated to appear in the downfield region, likely between 6.0 and 8.0 ppm, which is characteristic for protons on positively charged nitrogen atoms in aqueous or polar solvents. libretexts.orgmsu.edu

¹³C NMR: The biguanidinium cation contains two carbon atoms. Due to resonance delocalization, these two carbons are chemically equivalent and are expected to produce a single signal in the ¹³C NMR spectrum. savemyexams.comsavemyexams.com This signal would be found significantly downfield, in the range of 155-165 ppm. libretexts.orgucl.ac.uk This large chemical shift is characteristic of sp²-hybridized carbon atoms bonded to multiple electron-withdrawing nitrogen atoms, as seen in guanidinium salts and ureas.

¹⁵N NMR: The biguanidinium cation has five nitrogen atoms in three distinct chemical environments, which would lead to multiple signals in the ¹⁵N NMR spectrum. The nitrate anion would produce a separate, single signal. Nitrogen chemical shifts are very sensitive to the electronic environment and protonation state. huji.ac.ilresearchgate.net The signals for the biguanidinium nitrogens would appear in the range typical for amino and imino groups, while the nitrate nitrogen signal would have a characteristic chemical shift distinct from the cation's nitrogens.

The table below presents the predicted NMR chemical shifts for this compound.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | -NH₂, =NH | 6.0 - 8.0 | Broad signal, solvent dependent |

| ¹³C | C=N | 155 - 165 | Single peak for two equivalent carbons |

| ¹⁵N | Cation Nitrogens | Varies | Multiple signals expected |

| ¹⁵N | Nitrate Anion | Varies | Single signal |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. researchgate.net The absorption spectrum of biguanidine dinitrate is expected to be dominated by transitions within the UV region.

The biguanidinium cation possesses a delocalized π-system across its N-C-N backbone. This allows for π → π* transitions, which are typically strong and occur at higher energies (shorter wavelengths). Additionally, the nitrogen atoms have lone pairs of electrons, allowing for n → π* transitions. These are generally weaker and occur at longer wavelengths than π → π* transitions.

The nitrate anion also absorbs in the ultraviolet region. It exhibits a strong absorption band around 200 nm, which is attributed to a π → π* transition, and a weaker band near 300 nm corresponding to an n → π* transition. researchgate.net

For biguanidine dinitrate, the combined absorptions of the cation and the two anions would result in significant absorption in the UV range, likely with a maximum absorption (λmax) well below 300 nm. The spectrum would be a composite of the electronic transitions available in both the biguanidinium cation and the nitrate anions.

| Ion | Expected Electronic Transition | Approximate Wavelength Region |

| Biguanidinium Cation | π → π | < 250 nm |

| Biguanidinium Cation | n → π | 250 - 300 nm |

| Nitrate Anion | π → π | ~200 nm |

| Nitrate Anion | n → π | ~300 nm |

Chemical Reactivity, Acid Base Properties, and Decomposition Pathways of Biguanidine, Dinitrate

Intrinsic Basicity and Protonation Equilibria of Biguanide (B1667054) Core

The biguanide functional group is characterized by its strong basicity, a property that stems from the high affinity of its nitrogen atoms for protons. scholaris.ca This exceptional basicity classifies biguanides as "superbases" in the gas phase, with proton affinities often exceeding 1000 kJ mol⁻¹. acs.orgresearchgate.net The basicity of the biguanide core is significantly greater than that of guanidine (B92328). scholaris.ca This enhanced basicity is attributed to the formation of a stable, bidentate hydrogen bond upon protonation, which delocalizes the positive charge across the molecule. scholaris.ca

Protonation of the biguanide structure primarily occurs at the imino nitrogen atoms, as these sites are most susceptible to proton attack. acs.org Theoretical calculations, such as those using Density Functional Theory (DFT), have shown that the first protonation typically happens on the N4 nitrogen atom. researchgate.net This initial protonation weakens any existing intramolecular hydrogen bonds. A second protonation event is less favorable and tends to occur at the N3 nitrogen, leading to a disruption of the molecule's planar character and preventing hydrogen bonding. researchgate.net

The protonation state of the biguanide core significantly influences its electronic structure and reactivity. Upon protonation, there is an increase in electron delocalization within the molecule, as indicated by HOMED (Harmonic Oscillator Model of Electron Delocalization) and HOMA (Harmonic Oscillator Model of Aromaticity) indices. researchgate.net This delocalization contributes to the stability of the protonated species. The pKa values for biguanides reflect their strong basicity, with pKa1H around 11.5, while the second dissociation constant (pKa2H) is considerably lower, at approximately 3.0, due to the stability of the monocation. researchgate.net

Table 1: Comparative Basicity Data

| Compound | Gas-Phase Basicity (GB) (kJ mol⁻¹) | Proton Affinity (PA) (kJ mol⁻¹) |

| Biguanide | > 1000 researchgate.net | > 1000 acs.org |

| Metformin (B114582) | ~1014-1016 higher than Imeglimin acs.org | ~1014-1016 higher than Imeglimin acs.org |

| Imeglimin | ~14-16 lower than Metformin acs.org | ~14-16 lower than Metformin acs.org |

| DBU (Amidine) | Lower than Imeglimin acs.org | Lower than Imeglimin acs.org |

| TBD (Guanidine) | Higher than Imeglimin acs.org | Higher than Imeglimin acs.org |

Tautomeric Forms and Dynamic Interconversions in Solution and Solid State

Biguanides, due to the presence of hydrogen atoms on their amino groups, exhibit multiple tautomeric forms. researchgate.net The stability of these tautomers is influenced by factors such as the solvent environment and the presence of counter-ions. In the neutral state, both X-ray diffraction and DFT studies have indicated that the tautomer without a hydrogen on the central bridging nitrogen atom is the most stable. scholaris.ca This stability is attributed to the formation of an intramolecular hydrogen bond. scholaris.caresearchgate.net This preferred tautomer features a conjugated push-pull system, (NR2)(NH2)C=N-C(=NH)NH2 (where R can be H or an alkyl group). researchgate.netresearchgate.net

The interconversion between these tautomeric forms is a dynamic process. In the gas phase, the energy barrier for proton transfer between planar monoprotonated forms is low, suggesting the possible coexistence of multiple tautomers. science.gov The presence of polar solvents, such as water, can facilitate these tautomerization reactions. science.gov

In the solid state, the crystal structure of 1,1-dimethylbiguanidium(2+) dinitrate reveals a complex network of intermolecular hydrogen bonds. researchgate.netiucr.org All amino hydrogen atoms and nitrate (B79036) oxygen atoms are involved in this three-dimensional network. researchgate.netiucr.org Specifically, two R2²(8) graph-set motifs are observed, which involve the amino groups at the 3-, 4-, and 5-positions of the biguanide core and the oxygen atoms of a nitrate ion. researchgate.netiucr.org These motifs extend along the a-axis of the crystal lattice. researchgate.netiucr.org Additionally, a C(4) graph-set motif involving an oxygen atom from the second nitrate ion contributes to a helix-like chain of N—H⋯O⋯H—N—H⋯O⋯ interactions along the b-axis. researchgate.netiucr.org Weak C—H⋯O interactions are also present in the crystal structure. researchgate.net

Thermal and Chemical Decomposition Mechanisms Relevant to Material Stability

The stability of biguanidine (B15175387) dinitrate is a critical factor, particularly concerning its potential applications. Its decomposition can be initiated by thermal energy or chemical reactions, such as hydrolysis.

Energetic Decomposition Pathways

Biguanidine derivatives, particularly those incorporating nitrate groups, are considered energetic materials. The presence of the nitrate ester groups can lead to high sensitivity and low thermal stability due to the weak O-N bond. nih.gov However, incorporating the nitrate functionality into a heterocyclic structure can enhance stability while maintaining good detonation performance. nih.gov

The thermal decomposition of biguanide itself can lead to the formation of melamine (B1676169) derivatives through the loss of ammonia (B1221849) at temperatures above 130 °C. researchgate.net The corresponding hydrochloride and sulfate (B86663) salts exhibit greater thermal stability. researchgate.net For energetic materials containing biguanide and nitrate functionalities, decomposition pathways can be complex. For instance, in related energetic compounds, decomposition of the heterocyclic ring system has been observed in mixed acid systems (H₂SO₄/HNO₃). nih.govfrontiersin.org

The electrostatic potential and Hirshfeld surface analysis of similar energetic molecules suggest that a high density of hydrogen bonds and π-π stacking interactions contribute to lower sensitivities and higher energy-density levels. frontiersin.org

Hydrolytic Stability and Degradation in Aqueous Environments

In aqueous solutions, biguanidine dinitrate is expected to dissociate into the biguanidinium cation and nitrate anions. The hydrolytic stability of the biguanide core is an important consideration. While some biguanide derivatives are stable in water, others can undergo degradation. For example, the related compound N-guanylurea-dinitramide (FOX-12) completely dissociates in water into guanylurea (B105422) and dinitramide. canada.ca Studies on the biodegradation of metformin, a dimethyl-substituted biguanide, have shown that it can be hydrolyzed to dimethylamine (B145610) and guanylurea by certain microorganisms. researchgate.net This suggests that the C-N bonds within the biguanide structure are susceptible to hydrolytic cleavage under certain conditions.

The degradation of biguanides in aqueous environments can be influenced by factors such as pH and the presence of other chemical species. For instance, the base-catalyzed intramolecular redox decomposition of an ethylenebis(biguanide)silver(III) complex becomes significant at pH values above 4.7. rsc.org Advanced oxidation processes (AOPs) have also been investigated for the degradation of biguanides like metformin in water, indicating that these compounds can be broken down into smaller molecules, although this can sometimes lead to the formation of toxic by-products. mdpi.comnih.gov The hydrolytic stability of biguanide dinitrate itself would require specific experimental investigation to fully characterize its degradation pathways in aqueous environments.

Coordination Chemistry of Biguanidinium Cations and Dinitrate Anions

Biguanides as Polydentate Ligands in Metal Complexation

Biguanides are nitrogen-rich compounds recognized as versatile and potent ligands in coordination chemistry. researchgate.netasianpubs.org Their structure, featuring a conjugated system of two guanidine (B92328) moieties, contains multiple nitrogen atoms with lone pairs of electrons, making them excellent electron donors capable of forming coordinate bonds with transition metals. grafiati.commdpi.com This ability has been extensively studied, with biguanides readily forming stable complexes with virtually all transition metals. nih.govnih.gov

Biguanides are classified as N-donor bidentate ligands. grafiati.comresearchgate.net The presence of two imino groups in a cis-conformation and the localization of charge density on the terminal nitrogen atoms are key to their strong chelating ability, which enhances the stability of the metal complexes formed. nih.gov This inherent stability and versatile coordinating behavior make biguanide-metal complexes significant in fields ranging from medicinal chemistry to materials science. researchgate.net

The synthesis of transition metal-biguanide complexes is generally achieved by reacting a soluble metal salt with the biguanide (B1667054) ligand, often a biguanide hydrochloride or, in the context of this article, a dinitrate salt, in a suitable solvent. asianpubs.orgupce.cz The reaction conditions, such as solvent, temperature, and pH, can be adjusted to promote the formation and crystallization of the desired complex.

For instance, complexes of iron(III) and cobalt(III) with butyl biguanide have been prepared by refluxing an aqueous solution of the ligand with an aqueous solution of the corresponding metal salt, leading to the precipitation of the complex. asianpubs.org Similarly, copper(II) and cobalt(II) complexes with metformin (B114582), a substituted biguanide, have been synthesized by refluxing methanolic solutions of metformin hydrochloride and the respective metal chloride, with neutralization using NaOH. mdpi.com

A specific method for preparing copper(II) biguanide nitrate (B79036) complexes involves the reaction of copper nitrate trihydrate, cyanoguanidine (a precursor to biguanide), and a corresponding amine in a suitable solvent. upce.cz This one-pot reaction yields the desired bis(biguanide)copper(II) nitrate complexes. ksu.edu.tr

Table 1: Synthesis of Transition Metal-Biguanide Complexes

| Metal Center | Biguanide Ligand | Metal Salt | Solvent | Method | Resulting Complex Formula | Reference(s) |

|---|---|---|---|---|---|---|

| Co(III) | Metformin | CoCl₂·6H₂O | Methanol (B129727) | Reflux with NaOH neutralization | [Co(Met)₃][CoCl₄]Cl·3H₂O | mdpi.com |

| Cu(II) | Metformin | CuCl₂·6H₂O | Methanol | Reflux with NaOH neutralization | [(Cu(Met)Cl)₂-μ-Cl₂] | mdpi.com |

| Fe(III) | Butyl biguanide | Fe(III) salt | Water | Reflux | Brownish-yellow complex | asianpubs.org |

| Co(III) | Butyl biguanide | Co(III) salt | Water | Reflux | Deep purple complex | asianpubs.org |

| Cu(II) | Substituted Biguanide | Cu(NO₃)₂·3H₂O | Amine/Alcohol | Reaction with cyanoguanidine & amine | Cu(Biguanide)₂₂ | upce.cz |

| Ni(II) | Metformin | Ni(II) salt | Not specified | Not specified | [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O | rsc.org |

Biguanides typically function as bidentate chelating ligands, coordinating to a metal center through two of their nitrogen atoms. grafiati.comnih.gov Specifically, coordination occurs through the lone electron pairs of the two imino (=NH) nitrogens. nih.gov This bidentate coordination results in the formation of a highly stable six-membered chelate ring. google.com

The formation of these chelate rings is a key factor in the high stability of metal-biguanide complexes. nih.gov The structure of these complexes shows a pseudo-aromatic character within the chelate ring, with delocalized π-electrons across the N-C-N-C-N backbone of the coordinated biguanide. This delocalization contributes to the planarity and stability of the ring system. upce.cz

In the case of divalent metals like Cu(II), two biguanide ligands typically coordinate to form a 4-coordinate, square planar geometry. upce.czgoogle.com For trivalent metals such as Cr(III) or Co(III), three biguanide ligands coordinate to create a 6-coordinate, octahedral arrangement. google.com The resulting complexes are cationic, with the charge balanced by counter-anions like nitrate.

Role of Nitrate Anion in Supramolecular Assembly and Coordination Spheres

While the primary coordination involves the biguanide ligand and the metal center, the nitrate anion (NO₃⁻) plays a critical, multifaceted role in the solid-state structure of these compounds. Nitrate ions are known to be effective hydrogen bond acceptors due to their three oxygen atoms, which allows them to play pivotal roles in constructing hydrogen-bonded supramolecular architectures. researchgate.net

In the crystal structures of bis(biguanide)copper(II) nitrate complexes, the nitrate anions are typically found outside the primary coordination sphere of the copper atom. upce.cz However, they are not merely charge-balancing ions. They actively participate in extensive hydrogen bonding networks. Specifically, the oxygen atoms of the nitrate anions form numerous N-H···O hydrogen bonds with the N-H groups of the biguanide ligands from adjacent complex cations. upce.czresearchgate.net

These directed hydrogen bonds link the individual [M(Biguanide)₂]²⁺ units, assembling them into higher-order supramolecular structures, such as one-dimensional chains or two- and three-dimensional networks. upce.cz For example, in the structure of bis(1-amidino-3,3-diethylureato)copper(II) nitrate, the nitrate anions link the planar complex cations to form a 3D network. upce.cz In other cases, the interplay of hydrogen bonding and π-π stacking interactions between the chelate rings can lead to complex supramolecular arrangements. upce.cz

Although less common for biguanide complexes, it is also possible for the nitrate ion to act as a ligand by directly coordinating to the metal center, usually in a monodentate fashion through one of its oxygen atoms. mdpi.com In such cases, the nitrate ligand can still participate in hydrogen bonding with other species, such as water molecules of crystallization, to form supramolecular dimers or other extended structures. mdpi.com

Influence of Metal Centers on Biguanide Ligand Properties and Reactivity

The choice of the transition metal center significantly influences the properties and reactivity of the resulting biguanide complex. nih.govgoogle.com The metal's intrinsic characteristics, such as its preferred coordination number, geometry, oxidation state, and Lewis acidity, dictate the final structure and stability of the complex.

As mentioned, bivalent metals like Cu(II) and Ni(II) tend to form four-coordinate planar complexes with two biguanide ligands, whereas trivalent metals like Co(III) and Cr(III) form six-coordinate octahedral complexes with three ligands. google.com Vanadyl (VO²⁺) complexes with biguanides are proposed to have a square pyramidal geometry, where two deprotonated biguanide ligands form two six-membered chelate rings. google.com

The metal center also affects the electronic properties of the coordinated biguanide ligand. Coordination can alter the electron density distribution within the ligand's delocalized π-system, which can, in turn, affect its reactivity and biological activity. nih.gov It has been demonstrated that the coordination of biologically active biguanides to various metal centers often leads to an improved pharmacological profile compared to the free ligand. nih.govnih.gov This synergistic effect arises from the combined properties of both the metal ion and the biguanide ligand within the new complex entity. researchgate.net For instance, the lipophilicity of the complex, which is a key factor in its ability to cross cell membranes, is heavily influenced by both the metal and the substituents on the biguanide ligand. nih.gov Furthermore, the use of redox-active metal centers like copper or gold can introduce new mechanisms of action, allowing for the design of activatable prodrugs. nih.govnih.gov

Advanced Applications in Materials Science and Industrial Chemistry

Utilization as High-Energy Density Materials and Propellants

Biguanidine (B15175387) dinitrate, also referred to as biguanidium dinitrate, has been identified as a potentially energetic material due to its high nitrogen content and density, which are critical factors for high-energy density materials (HEDMs). researchgate.net HEDMs are a class of materials that store a large amount of chemical energy, which can be released in a rapid and exothermic manner. The energetic properties of such compounds are of significant interest for their potential use in propellant and explosive formulations.

Formulation and Energetic Performance Studies

The formulation of propellants and explosives often involves a careful selection of ingredients to achieve desired performance characteristics such as high detonation velocity and pressure. While specific comprehensive studies on the formulation and full energetic performance of biguanidine dinitrate are not widely available in open literature, its structural analogue, guanidinium (B1211019) nitrate (B79036), has been studied as a component in propellant formulations. researchgate.netresearchgate.net For instance, guanidinium nitrate has been investigated as a gas-generating agent in airbag solid propellants in combination with other oxidizers like ammonium (B1175870) perchlorate (B79767) and sodium nitrate. researchgate.net

The energetic performance of a compound is often predicted based on its chemical composition and density. Biguanidium dinitrate is noted as a dense organic material, a key characteristic for achieving high performance in energetic applications. researchgate.net For comparison, guanidinium nitrate exhibits a detonation velocity in the range of 2,762 to 3,700 m/s, classifying it as a low explosive, but it is recognized for its high gas output and low flame temperature, which are desirable properties for certain propellant applications. sciencemadness.org It has been used as a monopropellant with a specific impulse of 177 seconds. sciencemadness.org Although direct performance data for biguanidine dinitrate is scarce, its higher nitrogen content compared to guanidinium nitrate suggests potentially superior energetic properties.

Table 1: Comparative Properties of Related Energetic Compounds

| Compound | Formula | Key Energetic Characteristics |

| Guanidinium Nitrate | CH₆N₄O₃ | Detonation velocity: 2,762-3,700 m/s; High gas output; Low flame temperature. sciencemadness.org |

| Biguanidinium Dinitrate | C₂H₉N₅²⁺·2NO₃⁻ | Identified as a dense, potentially energetic material. researchgate.net |

Stability and Reactivity in Energetic Compositions

The stability and reactivity of energetic materials are paramount for their safe handling, storage, and performance. Thermal stability, in particular, is a critical parameter. Studies on guanidinium nitrate have shown it to be a very stable component, often used in solid propellant formulations. researchgate.net The thermal decomposition of energetic compositions containing guanidine (B92328) nitrate has been investigated, revealing that its decomposition can be influenced by other components in the mixture. researchgate.net

Catalytic Roles of Biguanide (B1667054) and its Derivatives

Beyond their energetic potential, biguanide and its derivatives have garnered significant attention for their catalytic activities in a variety of organic reactions. Their unique electronic and structural properties enable them to function as potent catalysts, particularly in transformations requiring strong basicity.

Applications in Organic Transformations (e.g., Transesterification)

Biguanide derivatives have proven to be excellent catalysts in several organic reactions, including transesterification. sciencemadness.org Transesterification is a crucial process in the production of biodiesel, where triglycerides are converted into fatty acid methyl esters. The catalytic efficiency of biguanides in such reactions stems from their strong basic character. Base-catalyzed transesterification is generally faster and less corrosive compared to acid-catalyzed methods.

Biguanides as Organosuperbase Catalysts

Biguanides are classified as organosuperbases due to their exceptionally high basicity, which surpasses that of conventional organic bases. researchgate.net This superbasic nature is a consequence of their structure, which features a conjugated system of nitrogen atoms that can effectively delocalize a positive charge upon protonation. researchgate.net This high basicity makes them powerful catalysts for a range of reactions that are sluggish with weaker bases. Their catalytic applications extend to C-C and C-N coupling reactions, oxidation, reduction, and Beckmann rearrangements. sciencemadness.org The strong n-π conjugation between the amino and imino groups contributes to the exceptional basicity of the imino groups in biguanides. researchgate.net

Precursor in Organic Synthesis for Nitrogen-Containing Heterocycles

Biguanides are valuable and versatile starting materials in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. dtic.mil These heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.

The biguanide framework, with its pre-installed array of nitrogen atoms, serves as a convenient building block for constructing various heterocyclic rings. For instance, biguanides are well-established precursors for the synthesis of 1,3,5-triazines and pyrimidines. dtic.mil The reaction of biguanides with appropriate carbonyl compounds or their derivatives leads to cyclization and the formation of these important heterocyclic systems. Triazine derivatives, synthesized from biguanides, are known to exhibit a range of biological activities and are also utilized in supramolecular chemistry. researchgate.net The ability to readily access these complex and valuable molecular architectures from biguanide precursors highlights their significance in synthetic organic chemistry.

Contribution to Novel Functional Materials and Crystal Engineering

The biguanide cation has been identified as a promising building block in the field of crystal engineering. Its ability to form extensive hydrogen-bonding networks and participate in proton transfer makes it a valuable component in the design of new functional materials. Salts of biguanide are actively studied for applications in nonlinear optics and as proton transfer materials.

Nonlinear optical (NLO) materials are crucial for applications in laser technology, optical communication, and data storage. The design of new NLO materials often focuses on creating non-centrosymmetric crystal structures. Biguanide and its derivatives, particularly its salts, have been investigated as components for novel NLO materials. DFT computations have indicated that the biguanidium cation possesses promising hyperpolarizability values. Experimental studies have confirmed the second-harmonic generation (SHG) efficiency for several inorganic salts of biguanide, highlighting their potential as candidates for NLO applications.

Materials capable of efficient proton transfer are essential for technologies such as fuel cells, sensors, and electrochemical devices. The biguanidium cation, due to its structure and hydrogen-bonding capabilities, has been studied in the context of proton transfer materials. The formation of proton transfer compounds involving biguanide derivatives has been documented. For example, a novel proton transfer compound has been synthesized from the reaction between N,N-dimethylebiguanidine (Metformin) and 4-hydroxy-2,6-pyridinedicarboxylic acid. The ability of a compound to facilitate proton transfer can be assessed by the difference in acid dissociation constants (pKa) between the proton donor and acceptor, a principle that governs the formation of such salts.

Environmental Remediation and Adsorption Applications

The functional groups within the biguanide structure make it a candidate for applications in environmental remediation, particularly in the removal of pollutants from water. By immobilizing the biguanide moiety onto solid supports, materials with high affinity for specific contaminants can be developed.

Heavy metal contamination in water is a significant environmental concern. One effective remediation strategy involves the use of adsorbent materials that can selectively bind and remove metal ions. The biguanide functional group, with its multiple nitrogen atoms, can act as an excellent ligand for chelating metal ions. scholaris.ca

A novel approach involves the functionalization of mesoporous silica (B1680970), such as KIT-5, with biguanide. nih.gov In one study, a post-functionalization method was used to covalently link biguanidine to the silica matrix. This biguanide-modified material was then used to anchor and stabilize gold (Au) nanoparticles. nih.gov The process involved first treating the silica with 3-aminopropyl trimethoxysilane, followed by a reaction with cyanoguanidine to form the surface-bound biguanide ligand. nih.gov This resulting composite demonstrated a strong ability to bind Au(III) ions from a solution of HAuCl₄. nih.gov This work highlights the potential of biguanide-functionalized polymeric and composite materials to act as effective adsorbents for heavy metal ions from aqueous solutions. nih.gov

| Material | Functionalization Process | Application | Research Finding |

| Mesoporous Silica KIT-5 | Covalent linkage with cyanoguanidine after aminosilanization. | Anchoring metal nanoparticles for catalysis. | The biguanidine function acts as an excellent ligand to anchor Au(III) ions and stabilize Au(0) nanoparticles. nih.gov |

Role in Water Treatment Technologies

Scientific literature extensively documents the use of polymeric biguanide compounds, such as Polyhexamethylene biguanide (PHMB), as effective biocides in various water treatment applications, including swimming pools and industrial water systems. google.comgoogle.comgoogleapis.com However, specific research detailing the role and application of the non-polymeric compound, Biguanidine, dinitrate, in water treatment technologies is not prominently available in current scientific and patent literature. The focus of biguanide application in this field is overwhelmingly on its polymeric forms.

Physico-Chemical Influences on Water Systems

Biguanidine and its salts exhibit distinct physico-chemical properties that influence aqueous systems. As an organic compound, biguanide is characterized as a colorless solid that readily dissolves in water. wikipedia.org Its derivatives are noted for being polar and hydrophilic, contributing to their high solubility in aqueous media. scholaris.canih.gov Upon dissolution, biguanidine forms a highly basic solution. wikipedia.org This strong basicity is a result of the protonated form of the biguanide molecule being significantly stabilized by resonance and the formation of bidentate hydrogen bonds. scholaris.ca The introduction of biguanidine salts into a water system, therefore, primarily influences its pH and introduces a highly soluble, charged species. The most significant and well-documented physico-chemical influence, however, lies in its profound effect on the phase transition of water from liquid to solid.

Recent research has identified the biguanide ion as a potent "ice-maker," a substance that can significantly elevate the freezing temperature of supercooled water. elsevierpure.comresearchgate.net This phenomenon, known as electrofreezing, is initiated by the application of an electric field which attracts and arranges specific ions at an interface. elsevierpure.comresearchgate.net The planar structure of the biguanide ion is considered crucial to its function as an effective ice nucleator. elsevierpure.comacs.org

Studies utilizing the pyroelectric crystal Lithium Tantalate (LiTaO₃) to generate a charged surface have demonstrated that biguanide ions (referred to as Bgdm⁺) are attracted to the negatively charged crystal interface. researchgate.netacs.org It is theorized that at this interface, the ions self-assemble with water molecules, creating stabilized hexagonal clusters. elsevierpure.comacs.org These clusters act as templates, or nuclei, which promote the crystallization of ice at temperatures significantly warmer than the spontaneous nucleation point of pure water. elsevierpure.com This contrasts with analogous but non-planar ions, such as guanylurea (B105422), which disrupt ice formation and are termed "ice-breakers". elsevierpure.comresearchgate.netacs.org

The efficacy of biguanide as an ice nucleator is dependent on its concentration. Experimental results indicate an optimal concentration for inducing this effect.

| Parameter | Value/Observation | Reference |

|---|---|---|

| Test Compound | Biguanide hydrochloride | researchgate.net |

| Optimal Concentration | 10-4 M | researchgate.net |

| Freezing Temp. (Pure Water) | -19 ± 3 °C | researchgate.net |

| Freezing Temp. (with Biguanide) | -11 ± 2.5 °C | researchgate.net |

| Elevation in Freezing Temp. | 8 ± 3 °C | researchgate.net |

The research, which utilized biguanide hydrochloride, also noted that other trigonal planar ions, including the nitrate ion (NO₃⁻), are themselves classified as "ice makers". researchgate.net This finding suggests that this compound, which combines the ice-making cation (biguanidinium) with an ice-making anion (nitrate), would be a subject of interest for studies in ice nucleation.

Future Research Directions and Unexplored Academic Potential

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of biguanide (B1667054) compounds has historically followed several main routes, primarily involving the addition of amines to cyanoguanidines or dicyanamides, and the addition of guanidines to carbodiimides or cyanamides. nih.govresearchgate.net The first synthesis of the basic biguanide structure was achieved in 1879. nih.gov Modern approaches have evolved from these historical precedents, often categorized into pathways starting from either amines or guanidines. nih.govresearchgate.net

A common method for producing biguanide derivatives involves heating a mixture of cyanoguanidine and an amine hydrochloride in a polar solvent. nih.gov Microwave-assisted synthesis has also been explored as a more energy-efficient method. researchgate.net For nitrate (B79036) salts specifically, the synthesis of guanidine (B92328) nitrate often involves the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate, where biguanide mononitrate is formed as an intermediate. orgsyn.org

Future research will likely focus on developing more direct, efficient, and selective synthetic routes to Biguanidine (B15175387) Dinitrate. Key areas of investigation will include:

Catalyst Development: Investigating novel catalysts to lower reaction temperatures and pressures, thereby reducing energy consumption and improving safety.

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, minimize hazardous intermediates, and allow for safer scaling of production.

Green Solvents: Exploring the use of environmentally benign solvents to replace traditional polar solvents, aligning with the principles of green chemistry. researchgate.net

Precursor Engineering: Designing tailored precursors that facilitate a more direct and higher-yield conversion to the dinitrate salt, minimizing byproduct formation.

These advancements aim to overcome the limitations of current methods, which can require harsh conditions and produce variable yields. nih.gov

| Synthetic Approach | Starting Materials | Key Features | Potential for Improvement |

| Classical Fusion/Solvent | Cyanoguanidine, Amine Hydrochlorides | Well-established, straightforward for simple substrates. | High temperatures, potential for byproducts, variable yields. |

| Microwave-Assisted | Cyanoguanidine, Amines | Energy efficient, faster reaction times. | Scale-up challenges, solvent compatibility. |

| Intermediate from Guanidine Nitrate Synthesis | Dicyandiamide, Ammonium Nitrate | Forms biguanide mononitrate as an intermediate. orgsyn.org | Not a direct route to dinitrate; requires further steps and purification. |

Advanced Characterization of Excited States and Reaction Dynamics

The photophysical and photochemical properties of Biguanidine Dinitrate are largely uncharted territory. Understanding its behavior upon excitation with energy is critical for applications in energetic materials and photochemistry. Future research will require the use of sophisticated spectroscopic and analytical techniques to probe these characteristics.

Key research objectives include:

Ultrafast Spectroscopy: Employing techniques like femtosecond transient absorption spectroscopy to map the energy relaxation pathways and lifetimes of excited electronic states on incredibly short timescales. nih.gov

Computational Modeling: Using high-level quantum chemical calculations to predict electronic transition energies, potential energy surfaces of excited states, and minimum energy paths for decomposition.

Decomposition Kinetics: Studying the thermal and photochemical decomposition mechanisms using techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to identify gaseous products and understand reaction kinetics. This is crucial for assessing its stability and energy release characteristics, similar to studies on guanidinium (B1211019) nitrate which is known to decompose into water, nitrogen, and carbon. sciencemadness.orgatamanchemicals.com

A thorough characterization of these dynamic processes is essential for predicting the material's performance and stability under various conditions.

Expansion of Biguanidine, Dinitrate in Next-Generation Energetic Formulations

Guanidine-based compounds, particularly guanidinium nitrate, are well-known components in energetic materials, valued for their high nitrogen content, which leads to a large volume of gas upon decomposition, and their role in creating smokeless propellants. sciencemadness.orgatamanchemicals.comwikipedia.org Some heterocyclic biguanide derivatives have also been investigated as solid energetic materials. nih.gov

The potential inclusion of Biguanidine Dinitrate in next-generation energetic formulations is a promising area for exploration. Its two guanidine-like moieties and two nitrate groups suggest it could offer a unique combination of energy density and stability. Future research should focus on:

Formulation Studies: Incorporating Biguanidine Dinitrate into polymer-bonded explosives (PBXs) and melt-cast formulations to assess its compatibility, sensitivity, and performance characteristics.

Performance Evaluation: Conducting standard energetic materials testing, including detonation velocity, pressure measurements, and impact/friction sensitivity tests, to benchmark its performance against existing materials.

Combustion Behavior: Analyzing its combustion properties to evaluate its suitability as a propellant ingredient, particularly focusing on burn rate, flame temperature, and gas generation. wikipedia.org

The goal is to determine if Biguanidine Dinitrate can offer advantages in performance, insensitivity, or environmental impact compared to traditional energetic compounds.

| Property | Relevance to Energetic Formulations | Research Goal for Biguanidine Dinitrate |

| Nitrogen Content | High gas generation upon decomposition, contributing to propellant thrust and explosive power. | Quantify the N% and compare it to standard materials like RDX and HMX. |

| Oxygen Balance | Determines the efficiency of combustion; a zero oxygen balance is often ideal. | Calculate the oxygen balance and explore co-formulation with fuels or oxidizers to optimize it. |

| Heat of Formation | A key factor in the total energy release of the material. | Experimentally measure and computationally calculate the enthalpy of formation. |

| Sensitivity | Critical for safety in handling, storage, and transport. | Determine impact, friction, and shock sensitivity through standardized testing. |

Exploration of Emerging Applications in Advanced Materials Science

Beyond energetic applications, the unique structure of the biguanidinium cation opens doors for its use in advanced materials. Biguanide derivatives have been explored as building blocks in crystal engineering for applications like nonlinear optics (NLO), where they can contribute to materials that exhibit second-harmonic generation (SHG). researchgate.net

Future research into the materials science applications of Biguanidine Dinitrate could unveil novel functionalities:

Nonlinear Optical Materials: Investigating the crystal structure of Biguanidine Dinitrate to determine if it crystallizes in a non-centrosymmetric space group, a prerequisite for SHG activity. researchgate.net This involves growing high-quality single crystals and characterizing their optical properties.

Gas Generants: Leveraging its high nitrogen content for applications in safety devices like automotive airbags, where rapid, controlled gas generation is required.

Coordination Chemistry: Using Biguanidine Dinitrate as a ligand to synthesize novel coordination polymers or metal-organic frameworks (MOFs). The bidentate nature of the biguanide moiety can lead to unique structural motifs and potentially catalytic or porous materials. mdpi.com

These explorations could significantly broaden the application scope of this compound beyond its traditional considerations.

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation is essential for accelerating the discovery and optimization of materials based on Biguanidine Dinitrate. This integrated strategy allows for the prediction of properties before synthesis and provides a deeper understanding of experimental observations.

Future directions in this area include:

Crystal Structure Prediction: Using computational algorithms to predict stable crystal packing arrangements (polymorphs) of Biguanidine Dinitrate. This is crucial as different polymorphs can have vastly different properties, including density, stability, and sensitivity.

Molecular Dynamics Simulations: Simulating the behavior of the material under various temperatures and pressures to understand its thermal expansion, phase transitions, and the initial steps of decomposition.

Quantum Theory of Atoms in Molecules (QTAIM): Analyzing the electron density distribution to characterize the nature and strength of intermolecular interactions, such as hydrogen bonds, which play a critical role in the stability and sensitivity of energetic materials. researchgate.net

Experimental Validation: Synthesizing the predicted structures and performing detailed characterization using techniques like X-ray diffraction, spectroscopy (FTIR, Raman), and thermal analysis (DSC, TGA) to validate and refine the computational models. mdpi.comnih.gov

This integrated feedback loop between theory and experiment will be paramount in rationally designing new materials and formulations with precisely controlled properties.

Q & A

Q. What metadata is essential for replicating biguanidine dinitrate studies?

- Methodological Answer : Follow Beilstein Journal’s experimental reporting standards:

- Required : Catalyst loading (wt%), solvent purity (HPLC grade), and reaction atmosphere (N₂ vs. air).

- Optional : Raw spectral data in supplementary files (e.g., .CIF for crystal structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.